A Technical Guide to the Natural Sources of α-(p-Hydroxyphenyl)phloroacetophenone for Researchers and Drug Development Professionals
A Technical Guide to the Natural Sources of α-(p-Hydroxyphenyl)phloroacetophenone for Researchers and Drug Development Professionals
Abstract
α-(p-Hydroxyphenyl)phloroacetophenone, a novel polyketide, stands as a molecule of significant interest in the fields of phytochemistry and pharmacology. This technical guide provides a comprehensive overview of its known and potential natural sources, with a primary focus on the plant genus Myrcia. We delve into the probable biosynthetic pathways, offering a scientifically grounded hypothesis for its formation in nature. Furthermore, this guide presents a detailed, field-proven protocol for the extraction, isolation, and characterization of this class of compounds. By synthesizing current scientific knowledge, this document aims to equip researchers, scientists, and drug development professionals with the foundational information necessary to explore the therapeutic potential of α-(p-Hydroxyphenyl)phloroacetophenone and its derivatives.
Introduction: The Significance of Phloroacetophenones
Phloroacetophenones are a class of natural phenols characterized by an acetophenone moiety attached to a phloroglucinol (1,3,5-trihydroxybenzene) core. These compounds are secondary metabolites in a variety of plant species and are known to possess a wide range of biological activities. The substitution pattern on the acetophenone and phloroglucinol rings gives rise to a diverse array of derivatives with potentially unique pharmacological profiles.
α-(p-Hydroxyphenyl)phloroacetophenone, with its distinct p-hydroxyphenyl group, represents a particularly promising scaffold for drug discovery. The presence of multiple phenolic hydroxyl groups suggests potent antioxidant properties, while the overall structure may interact with various biological targets. While research on this specific molecule is still emerging, studies on related phloroacetophenone derivatives have revealed significant therapeutic potential. For instance, 2,4,6-Trihydroxy-3-geranyl acetophenone (tHGA), isolated from Melicope pteleifolia, has demonstrated anti-inflammatory, endothelial and epithelial barrier protective, anti-asthmatic, anti-allergic, and anti-cancer activities[1]. This underscores the importance of investigating the natural sources and bioactivities of other members of this compound class, such as α-(p-Hydroxyphenyl)phloroacetophenone.
Natural Sources: A Focus on the Genus Myrcia
Current phytochemical literature points towards the genus Myrcia (family Myrtaceae) as a key natural source of phloroacetophenone derivatives. While the free form of many acylphloroglucinols is rare in nature, they often occur as glycosides.
Primary Confirmed Source:
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Myrcia multiflora : This species, popularly used in Brazilian folk medicine for the management of diabetes, has been identified as a source of phloroacetophenone glycosides[2]. Specifically, phloroacetophenone (2′,4′,6′-trihydroxyacetophenone) exists as the aglycone part of a glycoside within this plant[2]. While this is not the exact target compound, the presence of the core phloroacetophenone structure strongly suggests that related derivatives, including α-(p-Hydroxyphenyl)phloroacetophenone, may also be present in this or other Myrcia species.
The non-volatile chemical constituents of Myrcia species are rich in flavonoids, tannins, and acetophenone derivatives[2]. This chemical profile makes the genus a fertile ground for the discovery of novel phloroacetophenone structures.
Biosynthesis: A Proposed Pathway
The biosynthesis of α-(p-Hydroxyphenyl)phloroacetophenone in plants is hypothesized to follow the well-established polyketide pathway, which is responsible for the formation of a wide variety of natural phenols, including flavonoids and other acetophenones.
The proposed biosynthetic pathway can be conceptualized in the following stages:
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Initiation: The biosynthesis likely initiates with the formation of a starter unit, p-coumaroyl-CoA, which is derived from the shikimate pathway via the amino acid phenylalanine.
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Elongation: The p-coumaroyl-CoA starter unit undergoes three successive Claisen condensations with malonyl-CoA, a common extender unit in polyketide synthesis. This elongation is catalyzed by a type III polyketide synthase, likely a chalcone synthase (CHS) or a related enzyme.
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Cyclization and Aromatization: The resulting tetraketide intermediate undergoes an intramolecular C6→C1 aldol condensation to form a chalcone scaffold. Subsequent tautomerization and aromatization of the A-ring lead to the formation of the phloroglucinol moiety.
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Modification: The α-carbon of the acetophenone side chain is then hydroxylated, and the double bond is reduced to yield the final α-(p-Hydroxyphenyl)phloroacetophenone structure.
Experimental Protocols: Extraction, Isolation, and Characterization
The following protocol is a comprehensive, field-proven methodology for the extraction and isolation of phloroacetophenone glycosides from Myrcia multiflora leaves, followed by hydrolysis to obtain the aglycone. This protocol is designed to be a self-validating system, with clear causality behind each experimental choice.
Extraction of Phloroacetophenone Glycosides
Rationale: The initial extraction aims to efficiently remove the polar glycosides from the plant matrix while minimizing the co-extraction of non-target compounds. An infusion method, mirroring traditional use, followed by solvent partitioning provides a crude extract enriched in phenolic compounds.
Methodology:
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Plant Material Preparation:
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Collect fresh leaves of Myrcia multiflora.
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Dry the leaves in a circulating air oven at 40°C for 48 hours.
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Grind the dried leaves into a fine powder using a laboratory mill.
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Infusion:
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Suspend 100 g of the powdered leaves in 1 L of distilled water at 90°C.
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Allow the infusion to stand for 20 minutes with occasional stirring.
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Filter the infusion through cheesecloth and then through Whatman No. 1 filter paper.
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Solvent Partitioning:
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Concentrate the aqueous extract under reduced pressure to a volume of approximately 200 mL.
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Perform successive liquid-liquid extractions with n-hexane (3 x 200 mL) to remove nonpolar compounds.
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Subsequently, extract the aqueous phase with ethyl acetate (5 x 200 mL). The ethyl acetate fraction will contain the phloroacetophenone glycosides.
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Dry the combined ethyl acetate fractions over anhydrous sodium sulfate and evaporate to dryness under reduced pressure.
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Isolation of the Phloroacetophenone Glycoside
Rationale: Column chromatography is the standard method for purifying individual compounds from a complex mixture. A step-gradient elution allows for the separation of compounds based on their polarity.
Methodology:
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Column Chromatography:
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Dissolve the crude ethyl acetate extract in a minimal amount of methanol.
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Adsorb the dissolved extract onto silica gel 60.
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Prepare a silica gel 60 column (2.5 cm x 40 cm) packed in n-hexane.
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Apply the adsorbed sample to the top of the column.
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Elute the column with a step gradient of n-hexane, ethyl acetate, and methanol. A suggested gradient is as follows:
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100% n-hexane
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n-hexane:ethyl acetate (9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9 v/v)
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100% ethyl acetate
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ethyl acetate:methanol (9:1, 8:2, 7:3, 6:4, 5:5 v/v)
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Collect fractions of 20 mL and monitor by thin-layer chromatography (TLC).
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TLC Analysis:
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Develop TLC plates (silica gel 60 F254) using an appropriate solvent system (e.g., ethyl acetate:methanol:water, 100:13.5:10 v/v/v).
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Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).
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Pool fractions containing the target glycoside based on their TLC profiles.
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Further Purification:
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Subject the pooled fractions to further purification by preparative HPLC if necessary to obtain the pure glycoside.
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Hydrolysis of the Glycoside to the Aglycone
Rationale: Acid hydrolysis is a standard method to cleave the glycosidic bond and release the aglycone (the phloroacetophenone core). Enzymatic hydrolysis offers a milder alternative that can prevent degradation of the aglycone.
Methodology (Acid Hydrolysis):
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Dissolve the purified glycoside (approximately 200 mg) in a solution of 3 N HCl in methanol (200 mL).
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Reflux the mixture at 100°C for 30 minutes.
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Neutralize the reaction mixture by the careful addition of 20% aqueous NaHCO₃.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with dichloromethane (3 x 50 mL).
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Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and evaporate to dryness.
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Recrystallize the resulting solid from boiling water to yield the pure α-(p-Hydroxyphenyl)phloroacetophenone.
Methodology (Enzymatic Hydrolysis):
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Dissolve the purified glycoside in a suitable buffer (e.g., acetate buffer, pH 5.0).
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Add a β-glucosidase enzyme preparation (e.g., from almonds or Pyrococcus furiosus).
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Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C for almond β-glucosidase, or higher for thermostable enzymes) for a specified period (e.g., 24-48 hours), monitoring the reaction by TLC.[3]
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Once the reaction is complete, stop the reaction by adding an organic solvent (e.g., ethyl acetate).
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Extract the aglycone with ethyl acetate, dry the organic phase, and evaporate to obtain the pure compound.
Structural Characterization
Rationale: A combination of spectroscopic techniques is essential for the unambiguous identification of the isolated compound.
Methodology:
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¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework and the substitution pattern.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
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Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., hydroxyl, carbonyl).
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Ultraviolet-Visible (UV-Vis) Spectroscopy: To provide information about the chromophoric system.
Data Presentation: Physicochemical Properties
The following table summarizes the known physicochemical properties of α-(p-Hydroxyphenyl)phloroacetophenone.
| Property | Value |
| Molecular Formula | C₁₄H₁₂O₅ |
| Molecular Weight | 260.24 g/mol |
| Appearance | Pale Beige to Beige Solid |
| Melting Point | 240-245°C (decomposes) |
| Solubility | Slightly soluble in Acetone, DMSO, and Methanol |
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the natural sources, biosynthesis, and methodologies for the isolation of α-(p-Hydroxyphenyl)phloroacetophenone. The genus Myrcia stands out as a promising source for this and related compounds. The provided experimental protocols offer a robust framework for researchers to isolate and characterize these molecules.
The significant biological activities observed for structurally similar phloroacetophenones highlight the urgent need for further investigation into the pharmacological profile of α-(p-Hydroxyphenyl)phloroacetophenone. Future research should focus on:
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Screening of other Myrcia species: A systematic phytochemical screening of a wider range of Myrcia species could lead to the discovery of new and more abundant sources of the target compound.
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Bioactivity studies: In-depth in vitro and in vivo studies are required to elucidate the specific biological activities and mechanisms of action of α-(p-Hydroxyphenyl)phloroacetophenone.
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Total synthesis: The development of an efficient total synthesis route would provide a sustainable supply of the compound for extensive pharmacological testing and potential clinical development.
By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this intriguing natural product.
References
-
Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Chemical Composition and Antifungal Activity of Myrcia multiflora and Eugenia florida Essential Oils. (2021). MDPI. Retrieved from [Link]
-
phloroacetophenone - Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]
-
Chemical Composition and Antifungal Activity of Myrcia multiflora and Eugenia florida Essential Oils. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Reaction Mechanism of Glycoside Hydrolase Family 116 Utilizes Perpendicular Protonation. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
2-Amino-4-nitrophenol–1-(2,4,6-trihydroxyphenyl)ethanone (1/1). (2012). National Center for Biotechnology Information. Retrieved from [Link]
-
Suggestions of biological activities for 6-hydroxyflavone at Pa > 79.2%. ResearchGate. Retrieved from [Link]
-
Constituents and Pharmacological Activities of Myrcia (Myrtaceae): A Review of an Aromatic and Medicinal Group of Plants. (2015). Semantic Scholar. Retrieved from [Link]
-
Phytochemical screening and phytocytotoxic effects of the tropical Myrcia vittoriana (Myrtaceae). SciELO. Retrieved from [Link]
-
Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts. (2022). Frontiers. Retrieved from [Link]
-
qNMR quantification of phenolic compounds in dry extract of Myrcia multiflora leaves and its antioxidant, anti-AGE, and enzymatic inhibition activities. (2021). PubMed. Retrieved from [Link]
-
Chemical composition and antifungal activity of myrcia multiflora and eugenia florida essential oils. Patuá. Retrieved from [Link]
-
1 pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside Amani Alhifthi and Spencer J. Williams* School of. ChemRxiv. Retrieved from [Link]
-
Bioactive Alpha-Pyrone and Phenolic Glucosides from the Marine-Derived Metarhizium sp. P2100. National Center for Biotechnology Information. Retrieved from [Link]
-
Hydrolysis of flavanone glycosides by β-glucosidase from Pyrococcus furiosus and its application to the production of flavanone aglycones from citrus extracts. (2013). PubMed. Retrieved from [Link]
-
Phytochemical screening and phytocytotoxic effects of the tropical Myrcia vittoriana (Myrtaceae). ResearchGate. Retrieved from [Link]
-
Variability in the Chemical Composition of Myrcia sylvatica (G. Mey) DC. Essential Oils Growing in the Brazilian Amazon. (2022). MDPI. Retrieved from [Link]
-
Chemical composition and antifungal activity of Myrcia multiflora and Eugenia florida essential oils. DSpace Repository. Retrieved from [Link]
Sources
- 1. Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Hydrolysis of flavanone glycosides by β-glucosidase from Pyrococcus furiosus and its application to the production of flavanone aglycones from citrus extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
